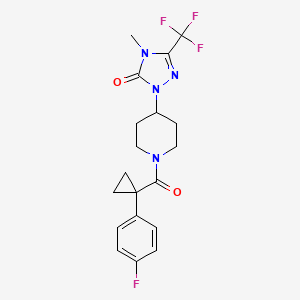
1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H20F4N4O2 and its molecular weight is 412.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings concerning its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H26F3N3O, and it features several functional groups including a cyclopropane ring, piperidine moiety, and a triazole ring. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
The compound's mechanism of action is primarily linked to its ability to interact with specific receptors and enzymes within biological systems. It has been shown to modulate kinase activity, which plays a crucial role in various cellular processes such as proliferation and apoptosis. Specifically, it appears to inhibit certain kinases involved in cancer progression, making it a candidate for anticancer therapy.
Key Mechanisms Identified:
- Kinase Inhibition : The compound has demonstrated inhibitory effects on several kinase pathways, particularly those associated with tumor growth and survival.
- Receptor Binding : It may bind to dopamine receptors, influencing neurotransmitter release and signaling pathways related to neurological disorders.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in treating neurodegenerative diseases through modulation of neurotransmitter systems.
Data Table of Biological Activity
| Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Neuroprotection | Modulation of neurotransmitter release | |
| Kinase Inhibition | Reduced activity in specific kinase pathways |
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Cancer Cell Line Study : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range) .
- Neurodegenerative Disease Model : In a murine model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O2/c1-25-15(19(21,22)23)24-27(17(25)29)14-6-10-26(11-7-14)16(28)18(8-9-18)12-2-4-13(20)5-3-12/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJTEJIBQWPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













